molecular formula C7H12O3 B1602886 Ethylpropionyl acetate CAS No. 15224-07-4

Ethylpropionyl acetate

Cat. No. B1602886
CAS RN: 15224-07-4
M. Wt: 144.17 g/mol
InChI Key: BVOQAUOJSQUGLN-UHFFFAOYSA-N
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Description

Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is a chemical compound with the linear formula CH3CH2COCH2COOC2H5 . It has a molecular weight of 144.17 . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano .


Molecular Structure Analysis

The molecular structure of Ethyl propionylacetate is represented by the linear formula CH3CH2COCH2COOC2H5 . The InChI key for Ethyl propionylacetate is UDRCONFHWYGWFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl propionylacetate is a liquid with a refractive index of n20/D 1.422 (lit.) . It has a boiling point of 83-84 °C/12 mmHg (lit.) and a density of 1.012 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethylpropionyl acetate is used as a precursor in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid . These compounds are significant due to their presence in heterocyclic structures that are often found in pharmacologically active molecules.

Organic Synthesis Intermediate

The compound serves as an intermediate in organic synthesis, particularly in the preparation of 3-propionyl-2H-cyclohepta[b]furan-2-one . This application is crucial for developing new organic molecules with potential uses in medicinal chemistry.

Mechanism of Action

Target of Action

Ethylpropionyl acetate, also known as acetyl pentanoate, is a chemical compound that is used as a precursor in the synthesis of various other compounds . The primary targets of this compound are the enzymes and substrates involved in these synthesis reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, ethylpropionyl acetate reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . This indicates that the compound can participate in organic synthesis reactions, acting as a reactant to produce different compounds.

Result of Action

The primary result of ethylpropionyl acetate’s action is the production of other compounds through synthesis reactions . These compounds could have various molecular and cellular effects depending on their specific roles and functions.

Action Environment

The action, efficacy, and stability of ethylpropionyl acetate likely depend on various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactants and enzymes, and the specific conditions under which the reactions are carried out. For instance, the reaction of ethylpropionyl acetate with tropolone p-toluenesulfonate requires the presence of sodium ethoxide .

Safety and Hazards

Ethyl propionylacetate is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for Ethyl propionylacetate are not mentioned in the available resources, the field of chemical synthesis and analysis is continuously evolving, with new methodologies and techniques being developed .

properties

IUPAC Name

acetyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQAUOJSQUGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620109
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylpropionyl acetate

CAS RN

15224-07-4
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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